molecular formula C7H16O3Si B14635800 (But-1-en-1-yl)(trimethoxy)silane CAS No. 53175-86-3

(But-1-en-1-yl)(trimethoxy)silane

Cat. No.: B14635800
CAS No.: 53175-86-3
M. Wt: 176.28 g/mol
InChI Key: JUWLSSIMBQOVCN-UHFFFAOYSA-N
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Description

(But-1-en-1-yl)(trimethoxy)silane is an organosilicon compound with the chemical formula C7H16O3Si. This compound is characterized by the presence of a but-1-en-1-yl group attached to a silicon atom, which is further bonded to three methoxy groups. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-1-en-1-yl)(trimethoxy)silane typically involves the reaction of but-1-ene with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

But-1-ene+TrimethoxysilaneThis compound\text{But-1-ene} + \text{Trimethoxysilane} \rightarrow \text{this compound} But-1-ene+Trimethoxysilane→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(But-1-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Addition Reactions: The double bond in the but-1-en-1-yl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Condensation: Often facilitated by heating or using catalysts such as acids or bases.

    Addition Reactions: Common reagents include halogens, hydrogen, and other electrophiles.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane polymers.

    Addition Reactions: Formation of various substituted silanes depending on the reagents used.

Scientific Research Applications

(But-1-en-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (But-1-en-1-yl)(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(But-1-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-1-en-1-yl group, which provides additional reactivity and versatility compared to other trimethoxysilanes. This makes it particularly useful in applications requiring strong adhesion and compatibility with both organic and inorganic materials .

Properties

CAS No.

53175-86-3

Molecular Formula

C7H16O3Si

Molecular Weight

176.28 g/mol

IUPAC Name

but-1-enyl(trimethoxy)silane

InChI

InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h6-7H,5H2,1-4H3

InChI Key

JUWLSSIMBQOVCN-UHFFFAOYSA-N

Canonical SMILES

CCC=C[Si](OC)(OC)OC

Origin of Product

United States

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